molecular formula C18H18N6O B11034183 N-[(E)-amino{[(2E)-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(methylamino)benzamide

N-[(E)-amino{[(2E)-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(methylamino)benzamide

Cat. No.: B11034183
M. Wt: 334.4 g/mol
InChI Key: CNEIENPNCYIKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’'-[2-(METHYLAMINO)BENZOYL]-N-(4-METHYL-2-QUINAZOLINYL)GUANIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methylamino group attached to a benzoyl moiety, which is further connected to a quinazolinyl guanidine structure. The intricate arrangement of these functional groups endows the compound with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-[2-(METHYLAMINO)BENZOYL]-N-(4-METHYL-2-QUINAZOLINYL)GUANIDINE typically involves multi-step organic reactions. One common approach is the condensation of 2-(methylamino)benzoic acid with 4-methyl-2-quinazolinylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’'-[2-(METHYLAMINO)BENZOYL]-N-(4-METHYL-2-QUINAZOLINYL)GUANIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include quinazolinone derivatives, reduced amines, and substituted benzoyl or quinazolinyl compounds.

Scientific Research Applications

N’'-[2-(METHYLAMINO)BENZOYL]-N-(4-METHYL-2-QUINAZOLINYL)GUANIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’'-[2-(METHYLAMINO)BENZOYL]-N-(4-METHYL-2-QUINAZOLINYL)GUANIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)benzoic acid: Shares the methylamino and benzoyl groups but lacks the quinazolinyl guanidine structure.

    4-Methyl-2-quinazolinylamine: Contains the quinazolinyl moiety but does not have the benzoyl or methylamino groups.

Uniqueness

N’'-[2-(METHYLAMINO)BENZOYL]-N-(4-METHYL-2-QUINAZOLINYL)GUANIDINE is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzoyl and quinazolinyl guanidine groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C18H18N6O

Molecular Weight

334.4 g/mol

IUPAC Name

2-(methylamino)-N-[(Z)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C18H18N6O/c1-11-12-7-3-6-10-15(12)22-18(21-11)24-17(19)23-16(25)13-8-4-5-9-14(13)20-2/h3-10,20H,1-2H3,(H3,19,21,22,23,24,25)

InChI Key

CNEIENPNCYIKIZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=NC2=CC=CC=C12)/N=C(/N)\NC(=O)C3=CC=CC=C3NC

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N=C(N)NC(=O)C3=CC=CC=C3NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.